Orevactaene

Structural Elucidation Total Synthesis Natural Product Identity

Orevactaene is a polyketide secondary metabolite (C34H44O10, MW 612.7 g/mol) originally isolated from Epicoccum nigrum WC47880 as an HIV-1 Rev/RRE binding inhibitor. Total synthesis later demonstrated that the originally proposed bicyclic structure is a chimera; the natural product is identical to epipyrone A, a β-C-galactosylated 4-hydroxy-2-pyrone with a heptaene acyl tail.

Molecular Formula C34H44O10
Molecular Weight 612.7 g/mol
CAS No. 197631-20-2
Cat. No. B179784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrevactaene
CAS197631-20-2
Synonyms(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid
Molecular FormulaC34H44O10
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O
InChIInChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1
InChIKeyGDSQFNQIWJCATH-PHOXTJPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orevactaene (CAS 197631-20-2) Procurement Guide: Identity Resolution and Core Activity Profile


Orevactaene is a polyketide secondary metabolite (C34H44O10, MW 612.7 g/mol) originally isolated from Epicoccum nigrum WC47880 as an HIV-1 Rev/RRE binding inhibitor [1]. Total synthesis later demonstrated that the originally proposed bicyclic structure is a chimera; the natural product is identical to epipyrone A, a β-C-galactosylated 4-hydroxy-2-pyrone with a heptaene acyl tail [2]. The compound also exhibits broad-spectrum antifungal activity in its disalt form [3]. These structural and functional clarifications are essential prerequisites for any procurement or experimental use.

Why In-Class Substitution Fails for Orevactaene: Structural Identity and Activity Profile Cannot Be Inferred


In-class compounds such as epipyrone A and other Epicoccum-derived polyketides cannot be treated as interchangeable with orevactaene due to two critical factors. First, the originally reported orevactaene structure was a spectroscopically misassigned bicyclic chimera; the true structure is a β-C-glycoside identical to epipyrone A [1]. Second, within the Rev/RRE inhibitor class, harziphilone (IC50 2.0 μM) and fleephilone (IC50 7.6 μM) differ in potency by nearly fourfold and neither conferred cellular protection against HIV-1 [2]; orevactaene's IC50 of 3.6 μM places it between them, but its cellular antiviral activity remains uncharacterized, making functional substitution impossible without direct testing. The following quantitative evidence underscores these non-substitutable profiles.

Quantitative Differentiation Evidence for Orevactaene (197631-20-2) vs. Closest Analogs


Structural Revision: Orevactaene Putative Bicyclic Form vs. Authentic Epipyrone A β-C-Glycoside

Orevactaene was originally assigned a bicyclic framework in which a galactopyranosyl ring is annulated to a 2-pyrone. Total synthesis of both the putative orevactaene and epipyrone A demonstrated that the bicyclic structure is a chimeric misassignment; the authentic natural product is a β-C-galactosylated 4-hydroxy-2-pyrone, identical to epipyrone A [1]. Procurement of compounds labeled as orevactaene must therefore specify the epipyrone A structure to avoid obtaining materials based on the erroneous literature assignment.

Structural Elucidation Total Synthesis Natural Product Identity

HIV-1 Rev/RRE Inhibitory Potency Ranking: Orevactaene vs. Harziphilone vs. Fleephilone

In a Rev/RRE binding assay using 33P-labeled RRE RNA, orevactaene inhibited Rev-RRE complex formation with an IC50 of 3.6 μM [1]. Under analogous assay conditions, the structurally distinct Rev inhibitors harziphilone and fleephilone from Trichoderma harzianum exhibited IC50 values of 2.0 μM and 7.6 μM, respectively [2]. Critically, neither harziphilone nor fleephilone protected CEM-SS cells from acute HIV-1 infection at concentrations up to 200 μg/mL [2]; cellular antiviral efficacy data for orevactaene are not available, precluding a functional comparison at the cellular level.

HIV-1 Rev Protein RRE Binding Inhibition Antiviral Screening

Broad-Spectrum Antifungal Activity of Disalt Epipyrone A vs. Free Acid Form

The disalt form of epipyrone A (identical to orevactaene) exhibited broad-spectrum antifungal activity with MIC values of 0.03–0.04 mg/mL against yeasts and 0.2–2 mg/mL against filamentous fungi [1]. In contrast, the free acid form of epipyrone A displayed only mild antifungal activity against Ustilago maydis AB33 with an MIC of 1.6 mM (approximately 0.98 mg/mL) [2]. The disalt form is thus roughly 25- to 50-fold more potent against yeasts than the free acid form is against the single tested mold, and it retains activity from pH 6 to alkaline conditions [1].

Antifungal MIC Yeast Filamentous Fungi Epipyrone A

Thermal and pH Stability Profile of Disalt Epipyrone A vs. Conventional Polyene Antifungals

The disalt form of epipyrone A (orevactaene) retained full antifungal activity after exposure to 100 °C and microwave radiation (1000 W, 5 min) [1]. This thermostability contrasts with amphotericin B, the most widely used polyene antifungal, which undergoes thermal degradation and requires refrigerated storage [2]. However, the disalt loses all antifungal activity at pH below 6, a limitation not shared by amphotericin B [1][2]. This orthogonal stability profile provides a specific selection criterion for applications requiring high-temperature processing or alkaline conditions.

Thermostability pH Stability Antifungal Polyene

Biosynthetic Gene Cluster: First Blueprint for Glycosylated 2-Pyrone Polyketide Assembly

The orevactaene/epipyrone A biosynthetic gene cluster (epnABCD) was identified in Epicoccum nigrum through genome analysis and gene inactivation. It comprises a highly-reducing fungal polyketide synthase (epnA), a glycosyltransferase (epnB), a cytochrome P450 (epnC), and a transporter (epnD) [1]. This represents the first defined blueprint for glycosylated 2-pyrone polyketide biosynthesis [1]. Subsequent biochemical characterization revealed that EpnB is an unprecedented membrane-bound pyrone C-glycosyltransferase with high specificity for galactosylation [2]. No comparable glycosylated polyketide BGC had been fully elucidated at the time, making the epn cluster the foundational reference for this biosynthetic class.

Biosynthetic Gene Cluster Polyketide Synthase C-Glycosyltransferase Epicoccum nigrum

Validated Application Scenarios for Orevactaene (197631-20-2) Based on Quantitative Evidence


HIV-1 Rev/RRE Mechanistic Studies Requiring Rank-Ordered Inhibitor Potency

Orevactaene's Rev/RRE IC50 of 3.6 μM places it between harziphilone (2.0 μM) and fleephilone (7.6 μM) in potency [1]. It is suited for Rev-RNA binding studies where a moderate-affinity probe with a distinct polyketide scaffold is required as a chemical biology tool, particularly when comparing structure-activity relationships across natural product Rev inhibitors.

Broad-Spectrum Antifungal Formulation Development Requiring Thermal Stability

The disalt of epipyrone A (orevactaene) withstands 100 °C and microwave radiation while retaining activity against yeasts (MIC 0.03–0.04 mg/mL) and molds (MIC 0.2–2 mg/mL) [2]. This makes it a candidate for antifungal coatings or formulations that undergo thermal sterilization, where conventional polyenes such as amphotericin B degrade.

Heterologous Biosynthetic Production of Glycosylated Polyketides

The defined epnABCD gene cluster [3] and the biochemically characterized membrane-bound C-glycosyltransferase EpnB [4] provide a transferable biosynthetic module. Researchers engineering fungal polyketide glycosylation can use this system as a benchmark for pyrone galactosylation efficiency and specificity.

Structural Correctness Verification in Natural Product Procurement

Any procurement of orevactaene must specify the epipyrone A (β-C-glycoside) structure, as total synthesis proved the original bicyclic assignment is a chimera [5]. Requesting NMR or HPLC-MS verification against the published synthetic standard ensures material identity and avoids reliance on the erroneous 1997 structure.

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